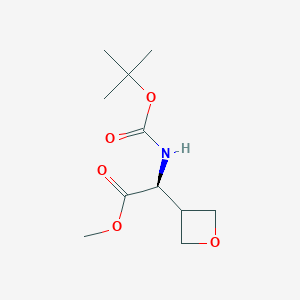
methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity patterns. This compound is particularly interesting due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
The synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the cyclization of 3-hydroxypropyl derivatives or the ring expansion of epoxides.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the oxetane derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetane derivatives.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts .
科学研究应用
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
作用机制
The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality, which can then participate in various biochemical pathways. The oxetane ring’s strained structure makes it a reactive intermediate in many chemical transformations .
相似化合物的比较
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate can be compared with other similar compounds such as:
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxiran-3-yl)acetate: This compound contains an oxirane (epoxide) ring instead of an oxetane ring, leading to different reactivity patterns.
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(tetrahydrofuran-3-yl)acetate: This compound features a tetrahydrofuran ring, which is a five-membered cyclic ether, resulting in different chemical properties.
The uniqueness of this compound lies in its strained oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers.
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
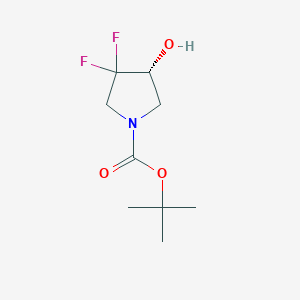

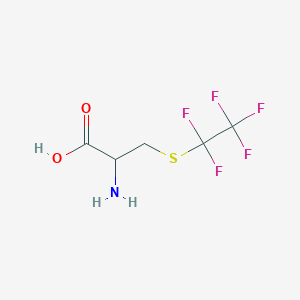
![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)
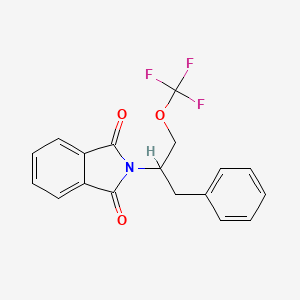
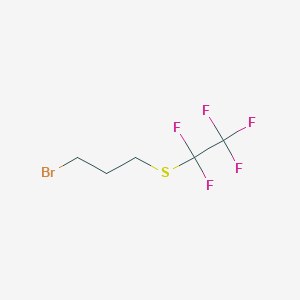

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)
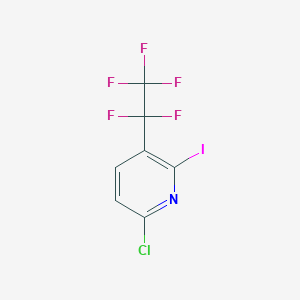
![cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B6351355.png)
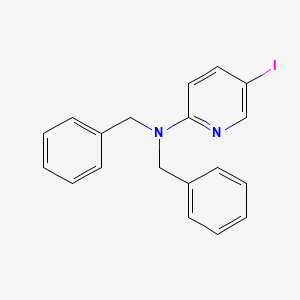
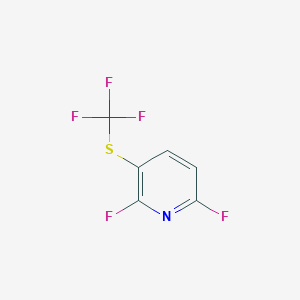
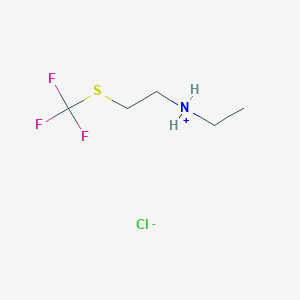
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
